Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1307800-86-7 . It has a molecular weight of 215.29 . The compound is solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (S)-2-((S)-1-hydroxyethyl)pyrrolidine-1-carboxylate . The InChI code for this compound is 1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 215.29 . It is a solid at room temperature . The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 306.0±15.0 °C at 760 mmHg .Scientific Research Applications
Chemical Synthesis and N-heterocycle Formation
Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate plays a significant role in the field of synthetic organic chemistry, particularly in the asymmetric synthesis of amines and their derivatives. One of the notable applications includes its use in the synthesis of chiral sulfinamides, which are pivotal in the stereoselective formation of N-heterocycles. This methodology has been extensively applied for generating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are foundational elements in numerous natural products and therapeutically relevant molecules, highlighting the compound's importance in medicinal chemistry and drug development (Philip et al., 2020).
Environmental Biodegradation
While not directly mentioning this compound, research on similar tertiary butyl compounds, such as ethyl tert-butyl ether (ETBE), provides insight into the environmental biodegradation processes relevant to this class of chemicals. Microorganisms capable of degrading ETBE, a gasoline oxygenate, through aerobic processes have been identified, indicating potential pathways for the bioremediation of related compounds. This area of research is crucial for understanding the environmental fate and potential remediation strategies for chemical spills or disposals involving tert-butyl compounds (Thornton et al., 2020).
Pharmaceutical Applications
The pyrrolidine ring, a core structure in this compound, is widely employed in drug discovery due to its favorable pharmacokinetic properties and the ability to explore pharmacophore space efficiently. Compounds featuring the pyrrolidine ring are investigated for various therapeutic applications, including target selectivity and drug design. The versatility of the pyrrolidine scaffold in medicinal chemistry underlines its value in the development of new biologically active compounds with potential therapeutic uses (Li Petri et al., 2021).
Antioxidant Properties and Food Safety
Research into the safety and efficacy of synthetic antioxidants, including compounds related to tert-butyl groups, indicates their potential for use in food preservation and safety. Studies on butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), compounds structurally related to this compound, have demonstrated their ability to prevent lipid oxidation, thereby extending the shelf life of food products. This research supports the exploration of tert-butyl derivatives as antioxidants in food and other commercial products, emphasizing the importance of understanding their safety profile and efficacy (Williams et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOAQQODYAQBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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